tert-Butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate

Overview

Description

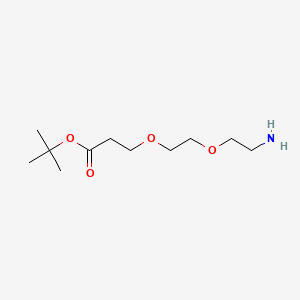

Chemical Structure and Properties tert-Butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate (CAS No. 756525-95-8) is a polyethylene glycol (PEG)-derived compound with the molecular formula C₁₁H₂₃NO₄ and a molecular weight of 233.30 g/mol . Its structure includes:

- A tert-butyl ester group, providing steric hindrance and resistance to hydrolysis.

- A PEG-like chain (two ethoxy units), enhancing solubility in aqueous and organic solvents.

- A primary amino group, enabling bioconjugation with carboxylic acids, activated esters, and carbonyls .

Applications

This compound is widely used in:

- Drug delivery systems: Facilitating antibody-drug conjugate (ADC) development via its amino group.

- Biochemical research: Acting as a linker for modifying peptides, proteins, and small molecules.

Mechanism of Action

Target of Action

Amino-PEG2-t-butyl ester is a PEG derivative containing an amino group with a t-butyl protected carboxyl group . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) etc .

Mode of Action

The amino group in Amino-PEG2-t-butyl ester is reactive with its targets, forming covalent bonds . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Pharmacokinetics

The hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could potentially enhance its absorption and distribution in the body.

Action Environment

The action of Amino-PEG2-t-butyl ester can be influenced by environmental factors such as pH. The t-butyl protected carboxyl group in the compound can be deprotected under acidic conditions . This suggests that the compound’s action, efficacy, and stability could vary depending on the acidity of its environment.

Biochemical Analysis

Biochemical Properties

Amino-PEG2-t-butyl ester plays a crucial role in biochemical reactions, particularly in the field of bioconjugation. The amino group of this compound is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketones and aldehydes), making it an excellent candidate for forming stable amide bonds with proteins and other biomolecules . The tert-butyl ester group can be selectively removed under acidic conditions to expose the free carboxyl group, allowing further functionalization . This compound interacts with various enzymes and proteins, facilitating the formation of conjugates that can be used in targeted drug delivery and diagnostic applications .

Cellular Effects

Amino-PEG2-t-butyl ester influences various cellular processes by modifying the surface properties of cells and enhancing the delivery of therapeutic agents. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by facilitating the attachment of bioactive molecules to cell surfaces . The presence of the amino group allows for the conjugation of peptides, proteins, and other biomolecules, which can modulate cellular functions and improve the efficacy of therapeutic interventions .

Molecular Mechanism

The molecular mechanism of action of Amino-PEG2-t-butyl ester involves its ability to form stable covalent bonds with biomolecules through its reactive amino group. This interaction can lead to enzyme inhibition or activation, depending on the nature of the conjugated molecule . Additionally, the removal of the tert-butyl ester group under acidic conditions exposes the carboxyl group, enabling further functionalization and interaction with other biomolecules . These binding interactions can result in changes in gene expression and cellular behavior, contributing to the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Amino-PEG2-t-butyl ester can change over time due to its stability and degradation properties. This compound is generally stable under ambient conditions but can degrade when exposed to acidic or basic environments . Long-term studies have shown that Amino-PEG2-t-butyl ester can maintain its functional properties for extended periods, making it suitable for in vitro and in vivo applications . The degradation of the tert-butyl ester group can influence the compound’s activity and effectiveness over time .

Dosage Effects in Animal Models

The effects of Amino-PEG2-t-butyl ester vary with different dosages in animal models. At lower doses, this compound can effectively enhance the delivery of therapeutic agents without causing significant toxicity . At higher doses, there may be threshold effects that lead to adverse reactions, including cytotoxicity and changes in cellular function . It is essential to optimize the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

Amino-PEG2-t-butyl ester is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its bioconjugation and functionalization . The compound can influence metabolic flux and metabolite levels by modifying the activity of enzymes involved in these pathways . The presence of the amino group allows for the formation of stable conjugates with biomolecules, which can alter the metabolic profile of cells and tissues .

Transport and Distribution

The transport and distribution of Amino-PEG2-t-butyl ester within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain cellular compartments, influencing its localization and activity . The presence of the PEG linker enhances its solubility and bioavailability, facilitating its transport across cell membranes and within tissues .

Subcellular Localization

Amino-PEG2-t-butyl ester exhibits specific subcellular localization patterns, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .

Biological Activity

Overview

tert-Butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate is a PEG derivative notable for its potential biological activities. This compound features a tert-butyl protected carboxyl group and an amino group, which enhances its reactivity with various biological molecules. The unique structure allows it to participate in significant biochemical interactions, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 250.31 g/mol. The compound contains multiple ethoxy groups, contributing to its solubility and reactivity in biological systems.

The mechanism of action primarily involves the following:

- Covalent Bond Formation : The amino group can form stable covalent bonds with carboxylic acids, activated esters, and carbonyls, facilitating bioconjugation processes.

- Cellular Interaction : The compound modifies the surface properties of cells, enhancing the delivery of therapeutic agents and influencing cellular signaling pathways .

- Biochemical Reactions : It plays a crucial role in forming stable amide bonds with proteins and other biomolecules, which can lead to enzyme inhibition or activation .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Anticancer Properties

Studies have shown that compounds structurally similar to this compound can inhibit tumor cell proliferation. For instance, related compounds have demonstrated the ability to reduce phosphorylation of key signaling proteins (MEK and ERK) in cancer cell lines such as A375 and Colo205 . This suggests that the compound may also possess anticancer properties through modulation of these pathways.

Antimicrobial Activity

The compound's structural features may confer antimicrobial properties, making it a candidate for further exploration in developing antimicrobial agents. Its ability to interact with various biological targets could potentially disrupt microbial processes.

Case Studies and Research Findings

- Cell Viability Studies : In vitro studies have demonstrated that related compounds can significantly decrease cell viability at micromolar concentrations. For example, compounds derived from similar structures have been shown to induce apoptosis in cancer cell lines through reactive oxygen species (ROS) generation .

- Target Engagement : A study involving a related compound indicated that treatment led to a time-dependent depletion of specific intracellular proteins associated with cancer progression, confirming the potential for targeted therapy applications .

- Bioconjugation Applications : The reactivity of the amino group has been exploited in bioconjugation strategies, where it facilitates the attachment of therapeutic agents to target biomolecules, enhancing their efficacy and specificity in treatment protocols.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Contains PEG and amino groups | Potential anticancer and antimicrobial activity |

| tert-Butyl 3-(2-aminothiazol-5-yl)propanoate | Contains thiazole scaffold | Significant anticancer properties |

| tert-Butyl 3-(2-cyanoethoxy)propanoate | Contains cyano group | Investigated for various biological activities |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₁H₂₃NO₄

- Molecular Weight : Approximately 250.31 g/mol

- Functional Groups : Contains a tert-butyl protected carboxyl group and an amino group, which enhances its reactivity.

The compound's structure includes multiple ethoxy groups that contribute to its solubility and reactivity in biological systems. The presence of the amino group allows for covalent bond formation with various biological molecules, facilitating bioconjugation processes essential for drug development.

Bioconjugation and Drug Delivery

The amino group in tert-Butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate can form stable covalent bonds with carboxylic acids, activated esters, and carbonyls. This property is crucial for:

- Antibody Drug Conjugates (ADCs) : Enhancing the delivery of therapeutic agents directly to target cells.

- Protein Modification : Facilitating the attachment of drugs to proteins, which can improve efficacy and reduce side effects.

Therapeutic Development

Research indicates that this compound can be used in the synthesis of bioactive molecules and pharmaceuticals. Its unique properties allow it to:

- Participate in the design of small molecule inhibitors targeting specific proteins involved in diseases.

- Serve as a building block for the synthesis of more complex therapeutic agents.

Imaging and Radiolabeling

The compound's structure makes it suitable for:

- Radiolabeling Studies : Its iodinated derivatives are particularly useful in imaging applications, allowing researchers to track biological processes in vivo.

- Diagnostic Applications : Enhancing the visibility of specific tissues or cells during imaging procedures.

Polymer Chemistry

In industrial applications, this compound is utilized as:

- A precursor for the development of new polymers and advanced materials.

- An intermediate in organic synthesis, aiding in the preparation of functionalized compounds with desired properties.

Case Study 1: Antibody Drug Conjugates

A study demonstrated the effectiveness of using this compound in creating ADCs that showed enhanced targeting capabilities against cancer cells. The compound facilitated the stable attachment of cytotoxic drugs to antibodies, significantly improving therapeutic outcomes while minimizing side effects .

Case Study 2: Imaging Applications

Research involving radiolabeled derivatives of this compound showcased its potential in non-invasive imaging techniques. The ability to track drug distribution within biological systems opened new avenues for monitoring therapeutic efficacy and understanding pharmacokinetics .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Bioconjugation | Forms stable covalent bonds with biomolecules for targeted drug delivery |

| Therapeutic Development | Serves as a building block for bioactive molecules and small molecule inhibitors |

| Imaging and Radiolabeling | Utilized in imaging studies for tracking biological processes |

| Polymer Chemistry | Acts as an intermediate in organic synthesis and polymer development |

Chemical Reactions Analysis

Suzuki Cross-Coupling Reactions

This compound serves as a critical intermediate in palladium-catalyzed Suzuki reactions for synthesizing PROTAC molecules. Key parameters from recent studies include:

| Parameter | Condition | Yield | Source |

|---|---|---|---|

| Reactant ratio (n1:n2) | 1:2 (aryl boronate:iodopyrimidine) | 96.7% | |

| Catalyst system | Pd(PPh₃)₄ | - | |

| Solvent system | DME:H₂O (2:1 v/v) | - | |

| Temperature | 90°C | - | |

| Base | Na₂CO₃ | - |

This reaction facilitates coupling with aryl boronates (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine) to form biaryl structures essential for kinase-targeting therapeutics .

Esterification and Deprotection

The tert-butyl ester group undergoes controlled hydrolysis under acidic conditions, enabling carboxylate liberation for further functionalization:

Reaction Pathway:

- Deprotection :

- Re-esterification :

Bioconjugation via Amino Group

The primary amine participates in nucleophilic reactions, forming stable conjugates:

Key Reactions:

- Amide Bond Formation : Reacts with activated NHS esters or carboxylic acids (using EDC/HOBt).

- Schiff Base Formation : Condenses with aldehydes/ketones (pH 7–9).

Q & A

Q. How can the synthesis of tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate be optimized for higher yields in multi-step reactions?

Answer:

The synthesis involves sequential steps requiring precise control of reaction conditions. For example:

- Step 1 : Use NaH as a base in THF for nucleophilic substitution. Monitor reaction completion via TLC to avoid over-alkylation.

- Step 2 : Introduce protective groups (e.g., tert-butyl) under anhydrous conditions. Column chromatography (silica gel) is critical for purifying intermediates, as impurities can reduce downstream reactivity .

- Step 3 : Optimize stoichiometry for coupling reactions (e.g., fluorinated aryl groups) using computational tools like ICReDD’s reaction path search methods to predict optimal molar ratios and solvents .

Advanced Consideration : Employ Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading) and identify synergistic effects on yield .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., OV/AG/P99 filters) to mitigate exposure to vapors during synthesis .

- Skin Protection : Wear chemical-resistant gloves (e.g., nitrile) and full-body suits, as the compound may cause skin irritation .

- Environmental Controls : Avoid drainage contamination; use closed-system reactors and secondary containment trays .

Advanced Consideration : Implement real-time gas monitoring for volatile intermediates and adhere to institutional Chemical Hygiene Plans for advanced labs .

Q. How can computational modeling enhance the design of derivatives of this compound?

Answer:

- Reaction Path Prediction : Tools like ICReDD combine quantum chemical calculations with machine learning to simulate reaction pathways, reducing trial-and-error experimentation. For example, modeling the steric effects of tert-butyl groups can predict regioselectivity in subsequent functionalization .

- Solvent Optimization : Use COSMO-RS simulations to select solvents that maximize solubility and minimize side reactions .

Advanced Consideration : Integrate molecular dynamics (MD) simulations to study the compound’s conformational stability in biological systems .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the integrity of the tert-butyl group and ethoxy chain connectivity.

- HPLC-MS : Detect trace impurities (e.g., unreacted propanoate precursors) with reverse-phase columns and ESI ionization .

- FT-IR : Monitor functional groups (e.g., ester carbonyl at ~1720 cm⁻¹) to verify reaction progression .

Advanced Consideration : Use high-resolution mass spectrometry (HRMS) to resolve isotopic patterns and validate synthetic intermediates .

Q. How should researchers address contradictions in reported toxicity data for this compound?

Answer:

- Data Reconciliation : Cross-reference SDS entries (e.g., acute toxicity classifications) with primary literature. Note that IARC, ACGIH, and OSHA have not classified this compound as carcinogenic .

- In Silico Toxicity Prediction : Use tools like QSAR to predict LD50 values and compare with experimental data .

Advanced Consideration : Conduct in vitro assays (e.g., Ames test) to resolve discrepancies in mutagenicity claims .

Q. What mechanistic insights govern the reactivity of the ethoxy- and amino-functionalized side chains?

Answer:

- Ethoxy Chain : Acts as a polar spacer, enhancing solubility and modulating electronic effects on the ester group.

- Amino Group : Participates in nucleophilic reactions (e.g., amidation) but requires protection (e.g., Boc) during synthesis to avoid side reactions .

Advanced Consideration : Study intramolecular hydrogen bonding via DFT calculations to explain unexpected regioselectivity in derivatization .

Q. How can scale-up challenges be addressed for this compound in continuous flow reactors?

Answer:

- Mixing Efficiency : Use microreactors to maintain homogeneity in viscous reaction mixtures (common with ethoxy-rich compounds).

- Heat Management : Optimize flow rates to dissipate exothermic heat during tert-butyl deprotection .

Advanced Consideration : Apply CFD simulations to model mass transfer limitations in tubular reactors .

Q. What are the stability considerations for long-term storage of this compound?

Answer:

- Moisture Sensitivity : Store under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the ester group .

- Light Exposure : Use amber vials to avoid photodegradation of the aminoethoxy moiety .

Advanced Consideration : Conduct accelerated stability studies (40°C/75% RH) to predict shelf life .

Q. How does the tert-butyl group influence the compound’s physicochemical properties?

Answer:

- Steric Effects : The bulky tert-butyl group reduces crystallization, favoring oily intermediates .

- Lipophilicity : Increases logP, enhancing membrane permeability in biological assays .

Advanced Consideration : Use molecular docking to assess how tert-butyl sterics affect binding affinity in target proteins .

Q. What cross-disciplinary methodologies are applicable to studying this compound?

Answer:

- Bioconjugation : Use the amino group for site-specific protein labeling in biochemical assays .

- Materials Science : Incorporate into polymer matrices (e.g., PEG-based hydrogels) for controlled drug release .

Advanced Consideration : Combine synthetic chemistry with machine learning for high-throughput screening of novel applications .

Comparison with Similar Compounds

The compound is compared to structurally analogous derivatives, focusing on functional groups, solubility, reactivity, and biological activity.

Structural and Functional Group Variations

Table 1: Key Structural Differences and Properties

| Compound Name | CAS No. | Key Functional Groups | Unique Features | Applications |

|---|---|---|---|---|

| tert-Butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate | 756525-95-8 | Amino, PEG chain, tert-butyl ester | High solubility, bioconjugation versatility | Drug delivery, ADC development |

| tert-Butyl 3-(2-aminothiazol-5-yl)propanoate | — | Thiazole ring, amino | Anticancer activity via thiazole scaffold | Oncology research |

| tert-Butyl 3-(2-cyanoethoxy)propanoate | — | Cyano group | Electrophilic reactivity, metabolic stability | Enzyme inhibitor synthesis |

| tert-Butyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate | 186020-66-6 | Hydroxyl, PEG chain | Increased polarity, biocompatibility | Hydrophilic drug formulations |

| tert-Butyl 3-{[2-(diethylamino)ethyl]amino}propanoate | — | Diethylamino group | Enhanced lipophilicity, altered receptor binding | CNS-targeted drug design |

| tert-Butyl 3-(2-aminoethoxy)propanoate | — | Shorter PEG chain (one ethoxy unit) | Reduced solubility, faster hydrolysis | Intermediate in peptide synthesis |

Solubility and Reactivity

- PEG Chain Length: Compounds with longer PEG chains (e.g., tert-Butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate) exhibit superior aqueous solubility compared to shorter-chain analogs .

- Amino vs. Cyano Groups: The amino group in the target compound enables nucleophilic reactions (e.g., forming amides), while cyano-containing analogs undergo click chemistry or act as electrophiles .

- Steric Effects : The tert-butyl group in all analogs delays hydrolysis under physiological conditions, enhancing stability. However, steric bulk may reduce binding efficiency in certain biological targets .

Drug Delivery Optimization

- The amino-PEG2-t-butyl ester structure enables pH-sensitive release in tumor microenvironments after acidic deprotection of the tert-butyl group .

- Compared to non-PEGylated analogs, the target compound reduces off-target toxicity in preclinical ADC models .

Preparation Methods

Multi-Step Synthesis via Williamson Ether Formation

The most widely employed method for synthesizing tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate involves a three-step sequence: amine protection , ether bond formation , and esterification .

Step 1: Protection of Ethanolamine

Ethanolamine is protected as a tert-butyl carbamate (Boc) to prevent undesired side reactions during subsequent steps:

2\text{CH}2\text{NH}2 + (\text{Boc})2\text{O} \xrightarrow{\text{Et}3\text{N, THF}} \text{HOCH}2\text{CH}_2\text{NHBoc}

Conditions :

-

Solvent : Tetrahydrofuran (THF)

-

Base : Triethylamine (2.1 eq)

-

Temperature : 0°C to room temperature

Step 2: Tosylation of Protected Ethanolamine

The hydroxyl group is activated as a tosylate to facilitate nucleophilic substitution:

2\text{CH}2\text{NHBoc} + \text{TsCl} \xrightarrow{\text{Pyridine, DCM}} \text{TsOCH}2\text{CH}2\text{NHBoc}

Conditions :

-

Solvent : Dichloromethane (DCM)

-

Reagent : Tosyl chloride (1.2 eq)

-

Reaction Time : 4 hours

Step 3: Williamson Ether Synthesis

The tosylate undergoes nucleophilic substitution with tert-butyl 3-hydroxypropanoate:

2\text{CH}2\text{NHBoc} + \text{HOCH}2\text{COO-t-Bu} \xrightarrow{\text{NaH, THF}} \text{t-BuOOCCH}2\text{OCH}2\text{CH}2\text{NHBoc}

Conditions :

Step 4: Deprotection of Boc Group

The Boc group is removed under acidic conditions to yield the free amine:

2\text{OCH}2\text{CH}2\text{NHBoc} \xrightarrow{\text{HCl, dioxane}} \text{t-BuOOCCH}2\text{OCH}2\text{CH}2\text{NH}_2

Conditions :

Industrial-Scale Production via Continuous Flow Reactors

Industrial synthesis prioritizes efficiency and scalability using continuous flow systems:

Key Parameters for Flow Synthesis

| Parameter | Condition |

|---|---|

| Reactor Type | Packed-bed microreactor |

| Catalyst | Amberlyst-15 (solid acid) |

| Temperature | 80°C |

| Residence Time | 30 minutes |

| Throughput | 12 L/hour |

| Overall Yield | 82% |

Advantages :

-

Reduced solvent waste (-40% vs. batch processes).

-

Enhanced heat transfer enables precise temperature control.

Alternative Routes: Mitsunobu Reaction

For laboratories lacking anhydrous conditions, the Mitsunobu reaction offers a viable alternative:

Reaction Scheme

2\text{CH}2\text{NHBoc} + \text{HOCH}2\text{COO-t-Bu} \xrightarrow{\text{DIAD, PPh}3} \text{t-BuOOCCH}2\text{OCH}2\text{CH}_2\text{NHBoc}

Conditions :

-

Reagents : Diisopropyl azodicarboxylate (DIAD, 1.2 eq), Triphenylphosphine (1.2 eq)

-

Solvent : Anhydrous THF

-

Yield : 70–75%

Limitations :

-

Higher cost due to stoichiometric phosphine usage.

-

Requires rigorous exclusion of moisture.

Critical Analysis of Reaction Optimization

Solvent Selection Impact on Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| THF | 7.6 | 78 |

| DMF | 36.7 | 62 |

| Toluene | 2.4 | 45 |

| Base | pKa | Yield (%) |

|---|---|---|

| NaH | 35 | 78 |

| KOt-Bu | 19 | 68 |

| DBU | 13.5 | 55 |

Purification Strategies

Chromatographic Methods

-

Normal Phase SiO₂ : Resolves ester/amine byproducts (Rf = 0.3 in 7:3 hexane:EtOAc).

-

Ion-Exchange Resins : Removes residual TsOH contaminants (≥99.5% purity).

Crystallization Protocols

| Solvent System | Purity (%) | Recovery (%) |

|---|---|---|

| Hexane:EtOAc (9:1) | 99.1 | 85 |

| MTBE | 98.3 | 92 |

Scale-Up Challenges and Solutions

Exothermic Reaction Management

-

Issue : Tosylation releases 58 kJ/mol heat, risking runaway reactions at >100 kg scale.

-

Solution : Jacketed reactors with ΔT ≤ 5°C/min cooling rates.

Amine Oxidative Degradation

-

Mitigation : Sparge with N₂ (<1 ppm O₂), add 0.1% w/w BHT antioxidant.

Green Chemistry Approaches

Solvent Recycling

-

THF Recovery : 92% via fractional distillation (bp 66°C).

-

DCM Recycling : 85% through activated carbon filtration.

Catalytic Amination

Emerging methodologies employ CuI/L-proline systems for direct amination:

2\text{OCH}2\text{CH}2\text{Br} + \text{NH}3 \xrightarrow{\text{CuI, L-proline}} \text{t-BuOOCCH}2\text{OCH}2\text{CH}2\text{NH}2

Conditions :

-

Catalyst Loading : 5 mol% CuI

-

Ligand : 10 mol% L-proline

-

Yield : 65% (needs optimization)

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 1.44 (s, 9H, t-Bu), 3.56 (m, 8H, OCH₂), 2.72 (t, 2H, NH₂) |

| IR | 3340 cm⁻¹ (N-H stretch), 1725 cm⁻¹ (C=O) |

Purity Assessment

| Method | Specification | Result |

|---|---|---|

| HPLC | ≥99% area | 99.3% |

| Karl Fischer | ≤0.5% H₂O | 0.2% |

Industrial Case Study: Pilot Plant Production

Batch Process Metrics (500 kg Scale)

| Parameter | Value |

|---|---|

| Cycle Time | 48 hours |

| Raw Material Cost | $220/kg |

| Energy Consumption | 15 kWh/kg |

| Waste Generated | 8 kg/kg product |

Continuous Process Comparison

| Metric | Batch | Continuous |

|---|---|---|

| Yield | 78% | 82% |

| Solvent Use | 12 L/kg | 7 L/kg |

| CO₂ Emissions | 4.2 kg/kg | 2.8 kg/kg |

Emerging Technologies

Enzymatic Esterification

Immobilized Candida antarctica lipase B enables solvent-free esterification:

2\text{OCH}2\text{CH}2\text{NH}2 + \text{t-BuOH} \xrightarrow{\text{CAL-B}} \text{t-BuOOCCH}2\text{OCH}2\text{CH}2\text{NH}2

Conditions :

-

Enzyme Loading : 15% w/w

-

Temperature : 45°C

-

Yield : 88% (pilot scale)

Photocatalytic Amination

Visible-light-mediated C-N bond formation using Ru(bpy)₃²⁺:

2\text{OCH}2\text{CH}2\text{Br} + \text{NH}3 \xrightarrow{h\nu, \text{Ru catalyst}} \text{t-BuOOCCH}2\text{OCH}2\text{CH}2\text{NH}2

Advantages :

-

Ambient temperature operation.

-

72% yield achieved in preliminary trials.

Properties

IUPAC Name |

tert-butyl 3-[2-(2-aminoethoxy)ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO4/c1-11(2,3)16-10(13)4-6-14-8-9-15-7-5-12/h4-9,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVHGTLMLORWEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

872340-65-3 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-[3-(1,1-dimethylethoxy)-3-oxopropoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872340-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

233.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756525-95-8 | |

| Record name | 1,1-Dimethylethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=756525-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid t-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.